4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole

Description

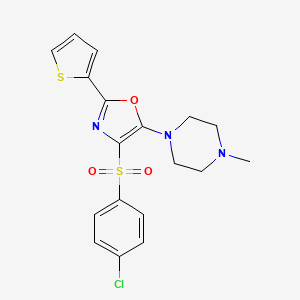

This compound features an oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, a 4-methylpiperazinyl group at position 5, and a thiophen-2-yl moiety at position 2.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-21-8-10-22(11-9-21)18-17(20-16(25-18)15-3-2-12-26-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBNKOCLAKJBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole is a novel oxazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and the introduction of substituents such as the chlorophenyl sulfonyl and piperazine groups. The process often employs coupling agents and specific reaction conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds bearing the chlorophenylsulfonyl group exhibit significant antimicrobial properties. Studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

This compound has demonstrated potential as an enzyme inhibitor. It has been particularly noted for its activity against acetylcholinesterase and urease, with IC50 values suggesting potent inhibitory effects . The presence of the piperazine moiety enhances its interaction with these enzymes.

3. Anticancer Properties

In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7, by increasing p53 expression levels and activating caspase pathways . This suggests a potential role in cancer chemotherapy.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Binding: The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation: It may interact with cell surface receptors, altering cellular signaling processes.

- Cellular Process Disruption: The compound interferes with critical cellular functions such as DNA replication and protein synthesis.

Case Studies

Several studies highlight the biological efficacy of this compound:

-

Antibacterial Screening:

A study synthesized various derivatives and tested their antibacterial properties, revealing that compounds with similar structures to this compound exhibited strong inhibitory activity against Salmonella typhi with an IC50 value of 0.63 µM . -

Anticancer Activity:

In a study focused on 1,2,4-Oxadiazole derivatives, it was found that certain structural modifications led to enhanced anticancer activity against breast cancer cell lines, indicating that similar modifications in our compound could yield promising results . -

Enzyme Inhibition Studies:

Research demonstrated the compound's effectiveness as an acetylcholinesterase inhibitor, with significant implications for treating neurodegenerative diseases .

Comparative Analysis

A comparison table summarizing key biological activities and IC50 values for related compounds is provided below:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations and Their Implications

Key Observations :

- Substituent Effects : The 4-methylpiperazinyl group in the target compound enhances solubility and basicity compared to isopropyl (6a,b) or sulfanyl groups (15), influencing bioavailability .

- Aromatic Moieties : Thiophen-2-yl provides stronger π-π stacking than furan-2-yl, which may improve target binding in hydrophobic pockets .

Table 2: Reported Bioactivity of Analogous Compounds

Discussion :

- The target compound’s 4-chlorophenylsulfonyl group may enhance membrane permeability compared to non-sulfonylated analogs, as seen in sulfonamide-oxazoles (6a,b) .

- The 4-methylpiperazine moiety could mimic morpholine derivatives (e.g., M14), improving interaction with bacterial efflux pumps .

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound?

Answer:

The synthesis typically involves sequential functionalization of the oxazole core. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a pre-functionalized oxazole intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Piperazine Incorporation : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd for cross-coupling .

- Thiophene Attachment : The thiophen-2-yl group is added via Suzuki-Miyaura coupling with a boronic acid derivative, requiring palladium catalysts and optimized temperature/pH conditions .

Characterization : Confirm structure using ¹H/¹³C-NMR (amide/aromatic protons at δ 7.2–8.5 ppm), LC-MS (m/z ~480–500), and elemental analysis (C, H, N, S, Cl within ±0.3% of theoretical) .

Advanced: How can molecular docking and ADME analysis guide prioritization of derivatives for biological testing?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding (sulfonyl oxygen with Arg/Lys residues) and π-π stacking (thiophene/aryl groups with hydrophobic pockets) .

- ADME Prediction : Employ SwissADME or QikProp to assess:

- Lipophilicity (LogP <5 for blood-brain barrier penetration).

- Solubility (LogS >−4 to avoid aggregation).

- Metabolic Stability (CYP450 inhibition scores <0.5).

Discrepancies between docking scores and ADME profiles (e.g., high affinity but poor solubility) warrant structural tweaks, such as adding polar substituents .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C-NMR : Identify sulfonyl (δ ~7.8 ppm for aromatic protons), piperazine (δ ~2.5–3.5 ppm for CH₂-N), and thiophene (δ ~6.9–7.4 ppm) groups. Use DEPT-135 to distinguish CH₃ (4-methylpiperazine) from CH₂ .

- IR Spectroscopy : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and oxazole C=N (1650–1600 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 497.6) and fragmentation patterns (loss of Cl or CH₃ groups) .

Advanced: How to resolve contradictions between computational and experimental bioactivity data?

Answer:

- Case Study : If docking predicts strong kinase inhibition but in vitro assays show low activity:

- Re-evaluate Binding Modes : Perform MD simulations to assess dynamic interactions (e.g., sulfonyl group flexibility).

- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation, which may reduce effective concentration .

- Off-Target Screening : Test against unrelated targets (e.g., hERG) to rule out nonspecific binding .

Adjust synthetic routes to improve bioavailability (e.g., PEGylation) or modify the piperazine moiety to enhance target affinity .

Advanced: What role does the sulfonyl group play in electronic structure and reactivity?

Answer:

- Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the oxazole ring, confirmed by DFT calculations (e.g., lowered HOMO-LUMO gap by ~0.5 eV). This enhances electrophilicity, facilitating nucleophilic attacks at the 5-position .

- Hydrogen Bonding : Sulfonyl oxygen acts as a hydrogen bond acceptor, critical for protein interactions (e.g., with Ser/Thr residues in kinases). Substituents like Cl on the phenyl ring further modulate electrostatic potential maps .

Basic: What in vitro models are recommended for antitumor activity screening?

Answer:

- NCI-60 Panel : Screen against 60 human cancer cell lines (e.g., MCF-7, A549) at 10 µM. Measure IC₅₀ values using MTT assays (48–72 hr exposure). Prioritize compounds with GI₅₀ <1 µM .

- Mechanistic Studies : Follow up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry) for hits .

Advanced: Challenges in establishing structure-activity relationships (SAR) for derivatives?

Answer:

- Key Variables :

- Data Noise : Confounding factors like assay variability (e.g., ±15% IC₅₀ error) require triplicate testing and multivariate analysis (PCA) to isolate structural effects .

Advanced: How to analyze tautomeric equilibria in related heterocyclic derivatives?

Answer:

- NMR Titration : Monitor thione (C=S, δ ~200 ppm in ¹³C-NMR) vs. thiol (SH, δ ~3–4 ppm in ¹H-NMR) forms in DMSO-d₆ at varying temperatures .

- Computational Modeling : Use Gaussian at B3LYP/6-311++G(d,p) to calculate tautomer stability (ΔG <1 kcal/mol favors equilibrium). IR frequency shifts (C=S stretch at ~1050 cm⁻¹ vs. S-H at ~2550 cm⁻¹) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.